2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a benzylthio group and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzylthio Group: This step involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then hydrolyzed to yield benzylthiol.
Formation of the Phenylpiperazine Moiety: This step involves the reaction of phenylpiperazine with an appropriate acylating agent to introduce the ethanone group.
Coupling Reaction: The final step involves the coupling of the benzylthiol with the phenylpiperazine derivative under suitable conditions, such as the presence of a base like sodium hydride, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone group can be reduced to the corresponding alcohol.
Substitution: The phenylpiperazine moiety can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the phenylpiperazine moiety.
Scientific Research Applications
2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group and phenylpiperazine moiety contribute to its binding affinity and selectivity. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylthio)-1-(4-methylpiperazin-1-yl)ethanone
- 2-(Benzylthio)-1-(4-ethylpiperazin-1-yl)ethanone
- 2-(Benzylthio)-1-(4-isopropylpiperazin-1-yl)ethanone
Uniqueness
2-(Benzylthio)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the presence of the phenyl group on the piperazine ring, which can significantly influence its chemical and biological properties. This structural feature may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c22-19(16-23-15-17-7-3-1-4-8-17)21-13-11-20(12-14-21)18-9-5-2-6-10-18/h1-10H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVGHRCFDKJZBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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